molecular formula C30H26O12 B2396494 Vitexin 2''-O-p-coumarate

Vitexin 2''-O-p-coumarate

Cat. No.: B2396494
M. Wt: 578.5 g/mol
InChI Key: FJGOEBQRHWKKJH-HORBVDEJSA-N
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Mechanism of Action

Target of Action

Vitexin 2’'-O-p-coumarate is a flavonoid compound that primarily targets 2BS cells . These cells are a type of fibroblast, which are cells that produce collagen and other fibers and play a crucial role in wound healing and maintaining the structural integrity of connective tissues.

Mode of Action

The compound interacts with its target cells by promoting their proliferation . This interaction is particularly potent when the cells are induced by H2O2, a reactive oxygen species . This suggests that Vitexin 2’'-O-p-coumarate may have antioxidant properties, as it appears to counteract the oxidative stress caused by H2O2.

Pharmacokinetics

It is known that the compound is soluble in dmso , which suggests it may be well-absorbed in the body due to the lipophilic nature of DMSO

Result of Action

The primary result of Vitexin 2’'-O-p-coumarate’s action is the promotion of 2BS cell proliferation, particularly under conditions of oxidative stress . This could potentially lead to enhanced wound healing and tissue repair, given the role of 2BS cells in these processes.

Action Environment

The action of Vitexin 2’‘-O-p-coumarate is influenced by the presence of H2O2, suggesting that oxidative stress in the cellular environment enhances its activity . Other environmental factors that could influence the action, efficacy, and stability of Vitexin 2’'-O-p-coumarate are currently unknown and would be a valuable direction for future research.

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Vitexin 2’'-O-p-coumarate typically involves the esterification of vitexin with p-coumaric acid. The reaction is usually carried out in the presence of a catalyst such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane . The reaction conditions often include stirring at room temperature for several hours to ensure complete esterification.

Industrial Production Methods

Industrial production of Vitexin 2’‘-O-p-coumarate may involve extraction from fenugreek seeds followed by purification using chromatographic techniques. The seeds are typically ground and subjected to solvent extraction using ethanol or methanol. The extract is then concentrated and purified using column chromatography to isolate Vitexin 2’'-O-p-coumarate .

Chemical Reactions Analysis

Types of Reactions

Vitexin 2’'-O-p-coumarate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert it into its corresponding alcohols.

    Substitution: Nucleophilic substitution reactions can modify the coumarate moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides and bases are used for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions include oxidized quinones, reduced alcohols, and substituted derivatives with various functional groups .

Scientific Research Applications

Chemistry

In chemistry, Vitexin 2’'-O-p-coumarate is studied for its antioxidant properties and its ability to undergo various chemical transformations. It serves as a model compound for studying flavonoid chemistry and reactivity .

Biology

Biologically, this compound is known to promote cell proliferation, particularly in 2BS cells induced by hydrogen peroxide. It also exhibits anti-inflammatory and antioxidant activities, making it a subject of interest in cellular biology and pharmacology .

Medicine

In medicine, Vitexin 2’'-O-p-coumarate is explored for its potential therapeutic effects, including its role in reducing oxidative stress and inflammation. It is being investigated for its potential use in treating conditions related to oxidative damage and inflammation .

Industry

Industrially, this compound is used in the formulation of dietary supplements and functional foods due to its health-promoting properties. It is also used in cosmetic formulations for its antioxidant benefits .

Comparison with Similar Compounds

Similar Compounds

    Vitexin: The parent compound of Vitexin 2’'-O-p-coumarate, known for its antioxidant and anti-inflammatory properties.

    Isovitexin: A similar flavonoid with comparable biological activities.

    Apigenin: Another flavonoid with strong antioxidant and anti-inflammatory effects.

Uniqueness

Vitexin 2’'-O-p-coumarate is unique due to its esterified structure, which enhances its biological activity compared to its parent compound, Vitexin. The presence of the p-coumarate moiety contributes to its enhanced cell proliferation-promoting effects and antioxidant properties .

If you have any more questions or need further details, feel free to ask!

Properties

IUPAC Name

[(2S,3R,4S,5S,6R)-2-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-8-yl]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H26O12/c31-13-22-26(38)27(39)30(42-23(37)10-3-14-1-6-16(32)7-2-14)29(41-22)25-19(35)11-18(34)24-20(36)12-21(40-28(24)25)15-4-8-17(33)9-5-15/h1-12,22,26-27,29-35,38-39H,13H2/b10-3+/t22-,26-,27+,29+,30-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJGOEBQRHWKKJH-HORBVDEJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)OC2C(C(C(OC2C3=C(C=C(C4=C3OC(=CC4=O)C5=CC=C(C=C5)O)O)O)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2C3=C(C=C(C4=C3OC(=CC4=O)C5=CC=C(C=C5)O)O)O)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H26O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

578.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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